3-Amino-2-nitrophenol
Description
3-Amino-2-nitrophenol is an aromatic compound featuring a hydroxyl (-OH) group, an amino (-NH₂) group at position 3, and a nitro (-NO₂) group at position 2 on the benzene ring. This substitution pattern creates a unique electronic environment due to the interplay of electron-donating (amino) and electron-withdrawing (nitro) groups.
Properties
CAS No. |
14703-71-0 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-amino-2-nitrophenol |
InChI |
InChI=1S/C6H6N2O3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H,7H2 |
InChI Key |
BLCZXLGRKKRKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])N |
Other CAS No. |
14703-71-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Amino-Nitrophenol
The following isomers differ in the positions of amino and nitro groups, significantly altering their physical and chemical characteristics:
Key Observations:
- Melting Points: The melting point varies with substituent positions. 4-Amino-3-nitrophenol (151–153°C) has the highest mp, likely due to stronger intermolecular hydrogen bonding or crystal packing .
- Electronic Effects: The amino group at position 4 (in 4-Amino-2-nitrophenol) may destabilize the nitro group at position 2, reducing thermal stability compared to isomers .
Functional Group Derivatives
3-Amino-2-methylphenol
- CAS: 53222-92-7
- Formula: C₇H₉NO
- Molecular Weight: 123.15
- Key Difference: Replaces the nitro group with a methyl (-CH₃) group, reducing polarity and reactivity. Likely used in pharmaceutical intermediates due to milder electronic effects .
3-Nitrophenol (Non-Amino Analog)
- CAS: 554-84-7
- Formula: C₆H₅NO₃
- Molecular Weight: 139.11
- Safety Data: Requires stringent handling (e.g., skin/eye rinsing, medical consultation upon exposure) due to irritancy .
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